3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Description

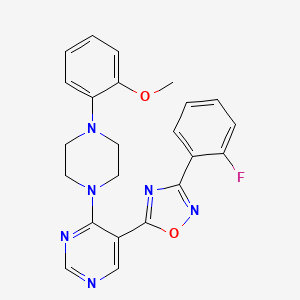

The compound 3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a pyrimidine ring substituted with a 2-fluorophenyl group and a piperazine moiety bearing a 2-methoxyphenyl substituent. This structure combines multiple pharmacophoric elements:

- 1,2,4-Oxadiazole: A five-membered heterocycle known for metabolic stability and hydrogen-bonding capacity, often used in drug design to enhance bioavailability .

- Pyrimidine: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3, commonly found in kinase inhibitors and nucleoside analogs .

- Piperazine: A flexible nitrogen-containing ring that improves solubility and enables interactions with biological targets, such as neurotransmitter receptors .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN6O2/c1-31-20-9-5-4-8-19(20)29-10-12-30(13-11-29)22-17(14-25-15-26-22)23-27-21(28-32-23)16-6-2-3-7-18(16)24/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIAXQOHUDOTJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole represents a significant area of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a fluorophenyl group and a piperazine moiety, which are known to enhance biological activity through interactions with various biological targets.

Key Features:

- Fluorinated Phenyl Group : Enhances lipophilicity and metabolic stability.

- Piperazine Ring : Often associated with neuroactive properties.

- Oxadiazole Core : Known for antitumor and antimicrobial activities.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, revealing significant cytotoxicity with IC50 values lower than standard chemotherapeutics like 5-fluorouracil .

Table 1: Cytotoxicity Data

The mechanism underlying the anticancer activity involves the induction of apoptosis through the activation of caspase pathways. Studies indicated that treatment with the compound led to increased expression of p53 and subsequent cleavage of caspase-3 in MCF7 cells, suggesting a mechanism similar to that of established anticancer agents .

Neuroprotective Effects

In addition to its anticancer properties, the compound has demonstrated neuroprotective effects in models of cerebral ischemia. Preclinical studies showed that it significantly prolonged survival times in mice subjected to induced ischemic conditions, supporting its potential as a neuroprotective agent .

Table 2: Neuroprotective Activity

Pharmacological Studies

Pharmacological evaluations have indicated that the compound interacts with multiple targets, including serotonin receptors and various kinases involved in cancer progression. Molecular docking studies revealed strong binding affinities to these targets, suggesting a multi-faceted approach to its biological activity .

Binding Affinity Data

A study reported binding affinities for serotonin receptors (5-HT2A and 5-HT3) with Ki values in the nanomolar range, indicating potent receptor interaction that may contribute to both its neuroactive and anticancer properties .

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the effectiveness of oxadiazole derivatives, including the compound , in exhibiting antitumor properties. The following findings summarize its potential:

- Mechanism of Action : The oxadiazole scaffold has been shown to induce apoptosis in cancer cells. For instance, compounds similar to 3-(2-Fluorophenyl)-5-(4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole demonstrated significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 0.19 to 0.78 µM .

- Case Studies : A study involving derivatives of oxadiazoles reported that certain compounds showed higher antiproliferative activity than standard drugs, indicating their potential as novel anticancer agents . The introduction of electron-withdrawing groups was found to enhance biological activity significantly.

Enzyme Inhibition

Another critical application of this compound lies in its ability to inhibit specific enzymes:

- Cholinesterase Inhibition : The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's. The presence of the oxadiazole moiety enhances binding affinity towards these enzymes .

- Biological Assays : In vitro studies have demonstrated that derivatives containing the oxadiazole ring exhibit potent inhibitory effects on AChE and BChE, making them promising candidates for further development as therapeutic agents for cognitive disorders .

Neuroprotective Effects

The neuroprotective properties of this compound also warrant attention:

- Oxidative Stress Reduction : Compounds with similar structural features have shown antioxidant activity, which is crucial in protecting neuronal cells from oxidative damage. This activity is often assessed through DPPH free radical scavenging assays .

- Neuroprotective Mechanisms : The neuroprotective effects are attributed to the ability of these compounds to inhibit β-secretase and amyloid β-peptide aggregation, both of which are implicated in Alzheimer's disease pathology .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

1,2,4-Oxadiazole Derivatives

- Key Observations: Substitution of piperazine with thiomorpholine (as in ) introduces sulfur, which may alter electronic properties and metabolic pathways. Dihydropyrimidinone-fused oxadiazoles () prioritize solubility over receptor selectivity, unlike the target compound’s piperazine-based design.

Pyrimidine-Based Analogues

- Key Observations :

Piperazine-Containing Analogues

- pyrimidine). Benzimidazole-piperazine hybrids () highlight the versatility of piperazine in multi-target drug design.

Structural and Functional Insights

- Electronic Effects : The 2-fluorophenyl group’s electronegativity may enhance binding to aromatic residues in target proteins, similar to dichlorophenyl/trifluoromethyl groups in .

- Solubility vs. Selectivity : Methoxy groups (target compound) and hydroxyl groups () improve solubility, while halogens () prioritize affinity.

- Metabolic Stability : The 1,2,4-oxadiazole core (target compound, ) resists hydrolysis compared to ester- or amide-containing analogs.

Q & A

Q. What are the optimized synthetic routes for this compound, and what key reaction parameters influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole core via cyclization of amidoximes or nitrile oxides. Key steps include:

- Coupling of fluorophenyl and pyrimidinyl-piperazine moieties : Pd-catalyzed cross-coupling or nucleophilic aromatic substitution under controlled pH (7–9) and temperature (80–100°C) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane is used for acid-sensitive steps .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

| Step | Key Parameters | Impact on Yield/Purity |

|---|---|---|

| Cyclization | Temperature (60–80°C), time (12–24 hrs) | Higher temperatures reduce side products |

| Coupling | Catalyst (Pd(PPh₃)₄), ligand (XPhos) | Ligand choice critical for regioselectivity |

| Purification | Solvent polarity gradient | Removes unreacted starting materials |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole ring and substituent positions (e.g., fluorophenyl proton shifts at δ 7.2–7.8 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity and detect trace impurities (<0.5%) .

- FTIR : Peaks at 1610–1650 cm⁻¹ (C=N stretch) and 1240 cm⁻¹ (C-F stretch) validate structural motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2-methoxyphenyl-piperazine moiety in modulating biological activity?

- Comparative analogs : Synthesize derivatives replacing the 2-methoxyphenyl group with halogenated (e.g., 4-fluorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to assess binding affinity to serotonin/dopamine receptors .

- Molecular docking : Use crystallographic data (e.g., PDB 4X3H) to model interactions with GPCRs. The methoxy group’s orientation affects hydrogen bonding with Thr3.36 in the receptor’s binding pocket .

- In vitro assays : Measure cAMP inhibition (for 5-HT₁A antagonism) or radioligand displacement (for D₂ receptor affinity) to quantify activity shifts .

Example SAR Data :

| Substituent | 5-HT₁A IC₅₀ (nM) | D₂ Ki (nM) |

|---|---|---|

| 2-Methoxyphenyl | 12 ± 1.5 | 45 ± 3.2 |

| 4-Fluorophenyl | 28 ± 2.1 | 120 ± 8.7 |

| 4-Methoxyphenyl | 18 ± 1.8 | 65 ± 4.9 |

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-oxadiazole derivatives across assay systems?

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times to reduce variability in IC₅₀ values .

- Metabolic stability testing : Liver microsome assays (human vs. rodent) identify species-specific degradation pathways that alter in vivo efficacy .

- Orthogonal validation : Confirm antimicrobial activity (e.g., MIC against S. aureus) with both broth microdilution and agar diffusion methods to address false positives .

Q. How does the fluorophenyl group influence pharmacokinetic properties, and what modifications improve blood-brain barrier (BBB) penetration?

- LogP optimization : The fluorine atom increases lipophilicity (experimental LogP = 3.2), but excessive hydrophobicity (LogP > 4) reduces aqueous solubility. Introduce polar groups (e.g., piperazine-N-methyl) to balance permeability .

- P-glycoprotein efflux assays : Fluorophenyl derivatives show lower efflux ratios (1.5–2.0) compared to chlorophenyl analogs (2.5–3.0), enhancing CNS availability .

Data Contradiction Analysis

Q. Why do fluorophenyl-oxadiazoles show divergent antimicrobial activity in published studies?

- Strain variability : Activity against Gram-positive vs. Gram-negative bacteria depends on outer membrane permeability (e.g., E. coli’s LPS layer reduces compound uptake) .

- Resistance mechanisms : Overexpression of efflux pumps (e.g., S. aureus NorA) in clinical isolates lowers efficacy compared to lab strains .

Mitigation : Pre-treat bacterial cultures with efflux pump inhibitors (e.g., reserpine) to standardize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.